molecular formula C14H8N4O6 B14623733 4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid CAS No. 55953-64-5

4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid

Katalognummer: B14623733
CAS-Nummer: 55953-64-5
Molekulargewicht: 328.24 g/mol
InChI-Schlüssel: CDMRDUSOUOJREA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of two nitro groups at the 5 and 6 positions of the benzimidazole ring and a benzoic acid moiety at the 2 position. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under oxidative conditions. One common method involves the reaction of 5,6-dinitro-o-phenylenediamine with 2-carboxybenzaldehyde in the presence of an oxidizing agent such as hydrogen peroxide or ferric chloride . The reaction is usually carried out in a solvent like dimethylformamide (DMF) or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in production .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ferric chloride.

    Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid involves its interaction with biological macromolecules such as DNA and proteins. The nitro groups can undergo redox reactions, generating reactive oxygen species (ROS) that can cause oxidative damage to cellular components. Additionally, the benzimidazole moiety can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation and induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid is unique due to the presence of both nitro groups and a benzoic acid moiety, which confer distinct chemical reactivity and biological activity. The nitro groups enhance its ability to participate in redox reactions, while the benzoic acid moiety allows for further functionalization and derivatization .

Eigenschaften

CAS-Nummer

55953-64-5

Molekularformel

C14H8N4O6

Molekulargewicht

328.24 g/mol

IUPAC-Name

4-(5,6-dinitro-1H-benzimidazol-2-yl)benzoic acid

InChI

InChI=1S/C14H8N4O6/c19-14(20)8-3-1-7(2-4-8)13-15-9-5-11(17(21)22)12(18(23)24)6-10(9)16-13/h1-6H,(H,15,16)(H,19,20)

InChI-Schlüssel

CDMRDUSOUOJREA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NC3=CC(=C(C=C3N2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.